molecular formula C9H8Cl2O2 B101699 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one CAS No. 18430-74-5

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Cat. No. B101699
CAS RN: 18430-74-5
M. Wt: 219.06 g/mol
InChI Key: OYUBSDJHAZSFHZ-UHFFFAOYSA-N
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Description

The compound "1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one" is a chlorinated aromatic ketone with potential applications in various fields due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to "1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one".

Synthesis Analysis

Synthesis of related compounds typically involves Claisen-Schmidt condensation reactions, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and other similar compounds . These reactions are often carried out in the presence of ethanol or other solvents and result in the formation of compounds with conjugated enone structures, which are confirmed by spectroscopic techniques such as FT-IR, NMR, and HRMS .

Molecular Structure Analysis

The molecular structures of related compounds are elucidated using single-crystal X-ray diffraction techniques, revealing details such as crystal system, space group, and unit cell parameters . The geometrical parameters obtained from these studies are often in agreement with those calculated using density functional theory (DFT) methods . Additionally, the conformation of these molecules can be influenced by intramolecular hydrogen bonding and steric interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on their electronic properties. For instance, the HOMO and LUMO analysis helps in understanding the charge transfer within the molecules . The molecular electrostatic potential (MEP) maps indicate regions of negative and positive potential, suggesting possible sites for electrophilic and nucleophilic attacks . Furthermore, docking studies can predict the biological activity of these compounds by simulating interactions with proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques. FT-IR spectra help identify functional groups present in the molecules . UV-visible spectral studies provide information on optical transmission and electronic transitions . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), complement these experimental findings by predicting vibrational frequencies, electronic transitions, and reactivity parameters . Non-linear optical properties, such as hyperpolarizability, are also evaluated to assess the potential of these compounds in applications like photonics .

Scientific Research Applications

Antimicrobial and Antiradical Activity

Research on derivatives of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one has shown antimicrobial and antiradical activities. A study synthesized a series of compounds related to this chemical and tested them against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds exhibited antimicrobial activities and were also evaluated for their antioxidant capacity, showing potential in both fields (Čižmáriková et al., 2020).

Properties in Polymer Synthesis

The compound has been studied in the context of polymer synthesis. A paper explored the mechanical, electrical, and other properties of polyarylesters derived from 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and tere-/isophthalic acid. These studies are crucial for understanding the potential applications of such compounds in material science and engineering (Ismail, 1971).

Synthesis and Characterization in Organic Chemistry

The compound has been used in the synthesis of various organic molecules. For instance, its reaction with hydrazine hydrate led to the formation of a new compound, which was characterized for its molecular structure, showcasing the versatility of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one in organic synthesis (Chang & Liu, 2007).

Application in Medicinal Chemistry

This chemical has been part of the synthesis of various biologically active compounds, including those with potential medicinal applications. A study focused on synthesizing new series of hydroxy pyrazolines, which involved converting related compounds into intermediates for further chemical reactions (Parveen, Iqbal, & Azam, 2008).

Cancer Research

In cancer research, derivatives of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one have been isolated from traditional Chinese medicine and evaluated for their antiproliferative activity on human non-small cell lung carcinoma cell lines. This highlights the potential of these compounds in developing new cancer therapies (Ma et al., 2017).

Development of Metal Complexes with Antimicrobial Activity

The compound has been used to synthesize metal complexes (Cu(II), Co(II), and Ni(II)) with enhanced antimicrobial activities compared to the free ligand. Such research can lead to the development of new antimicrobial agents (Tharmaraj et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUBSDJHAZSFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353018
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

CAS RN

18430-74-5
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CH He, JP Zhang, JG Chang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C17H16Cl2N2O3·H2O, displays a trans conformation with respect to the C=N double bond. The dihedral angle between the two benzene rings is 30.77 (5) and …
Number of citations: 10 scripts.iucr.org
JG Chang, XH Liu - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C18H16Cl4N2O2, was synthesized by the reaction of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one with hydrazine hydrate. The molecule has a centre of …
Number of citations: 1 scripts.iucr.org

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